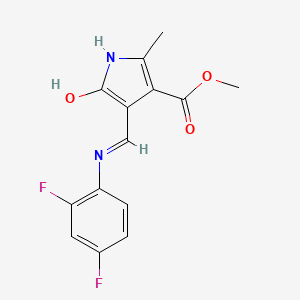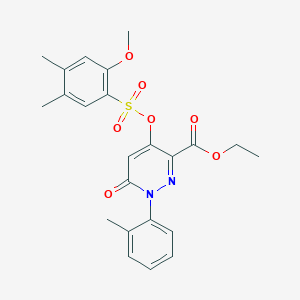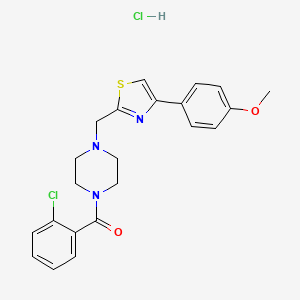![molecular formula C20H21N7O3 B2543140 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide CAS No. 1797727-78-6](/img/structure/B2543140.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole, a pyrimidine, a piperidine, and a carboxamide. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as nucleophilic substitution, condensation reactions, or cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole and pyrimidine rings might participate in electrophilic aromatic substitution reactions, while the carboxamide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds featuring pyrimidine, triazole, and piperidine moieties are synthesized for their potential biological activities. For example, compounds with a benzodifuran core have been developed as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activities on COX-2 selectivity, demonstrating promising analgesic and anti-inflammatory effects comparable to standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antineoplastic Applications
Derivatives of pyrimidine, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, have been investigated in chronic myelogenous leukemia (CML) patients. Studies focus on understanding the metabolic pathways of these compounds in humans, revealing the main metabolites and suggesting pathways for drug development and optimization (Gong, Chen, Deng, & Zhong, 2010).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds provide insights into the structural requirements for biological activity, guiding the design of new therapeutic agents (Rahmouni et al., 2016).
Potential Antipsychotic Agents
Heterocyclic carboxamides have been explored as potential antipsychotic agents, showing affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Such studies are crucial for developing new medications with improved efficacy and reduced side effects (Norman et al., 1996).
Antihypertensive Agents
The synthesis of 1,2,4-triazolopyrimidines with morpholine, piperidine, or piperazine moieties has shown antihypertensive activity in vitro and in vivo. These findings underscore the therapeutic potential of such compounds in managing hypertension (Bayomi et al., 1999).
Inhibitors of Soluble Epoxide Hydrolase
Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has identified inhibitors of soluble epoxide hydrolase, a target for treating cardiovascular diseases. The design and optimization of these compounds highlight the importance of the triazine heterocycle for biological activity (Thalji et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(22-9-14-1-2-16-17(7-14)30-13-29-16)15-3-5-26(6-4-15)18-8-19(24-11-23-18)27-12-21-10-25-27/h1-2,7-8,10-12,15H,3-6,9,13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWJDCBLKEONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2543061.png)
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)

![7-(4-fluoroanilino)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2543070.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2543073.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)
![5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2543075.png)


